

Ethyl Apovincamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl apovincamine*

Cat. No.: B1200246

[Get Quote](#)

An In-depth Examination of the Synthetic Nootropic Agent

Ethyl apovincamine, more commonly known as vinpocetine, is a synthetic derivative of the vinca alkaloid vincamine, an extract from the lesser periwinkle plant (*Vinca minor*) or the seeds of *Voacanga africana*.^{[1][2]} Marketed under brand names such as Cavinton and Intelectol, it has been utilized for decades in many European and Asian countries for the treatment of cerebrovascular disorders, such as stroke and dementia.^{[1][3]} In the United States, it is available as a dietary supplement, often marketed for cognitive enhancement.^{[1][3][4]} This technical guide provides a comprehensive overview of **ethyl apovincamine**, focusing on its chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetics, and clinical applications, with a particular emphasis on the underlying experimental data.

Chemical and Physical Properties

Ethyl apovincamine is a white, odorless, and tasteless crystalline powder.^[5] It is soluble in chloroform and ethanol but insoluble in water.^[5]

Property	Value	Reference
IUPAC Name	(3 α ,16 α)-Eburnamenine-14-carboxylic acid ethyl ester	[1]
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₂	[1] [6] [7]
Molar Mass	350.462 g·mol ⁻¹	[1]
CAS Number	42971-09-5	[1]
Melting Point	147-151 °C	[5] [6]
Boiling Point	419.5±45.0 °C at 760 mmHg	[6]
Density	1.28±0.1 g/cm ³	[6]

Synthesis

The synthesis of **ethyl apovincaminate** can be achieved through both semi-synthetic and total synthesis routes.

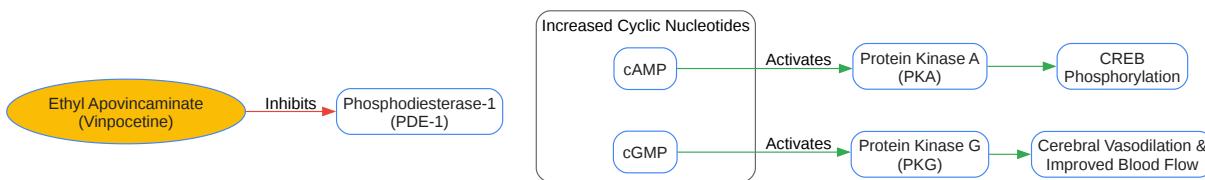
Semi-synthesis from Vincamine: A common method involves the chemical modification of vincamine, which is extracted from natural sources.[\[1\]](#)[\[8\]](#) One approach involves the dehydration of vincamine followed by esterification to yield **ethyl apovincaminate**.[\[9\]](#) A patented method describes a one-step process for the water elimination and esterification of vincaminic acid.[\[9\]](#) Another method involves the transesterification of vincamine catalyzed by Ti(OEt)₄, followed by methanesulfonic acid-catalyzed dehydration.[\[10\]](#)

Total Synthesis: Total chemical synthesis of vinpocetine has also been developed. One route starts from 2-ethylcyclopentanone and involves a multi-step process including asymmetric Michael alkylation to create a key chiral lactone intermediate.[\[8\]](#) Another approach utilizes Oppolzer's aldehyde as a starting material, which reacts with an alkyl haloacetate in the presence of a base.[\[11\]](#)

Pharmacokinetics

Studies in humans have elucidated the pharmacokinetic profile of **ethyl apovincaminate**.

Parameter	Route of Administration	Value	Subject	Reference
Bioavailability	Oral	56.6 ± 8.9%	Humans	[1] [12]
Time to Peak				
Plasma Concentration (Tmax)	Oral	1 - 1.5 hours	Humans	[12]
Elimination Half-life (t _{1/2α})	Intravenous	0.136 hours	Humans	[12]
Elimination Half-life (t _{1/2β})	Intravenous	4.83 hours	Humans	[12]
Elimination Half-life	Intravenous	4.7 ± 2.13 hours	Humans	[13]
Volume of Distribution (V _{dss})	Intravenous	2.1 L/kg	Humans	[12]
Total Clearance	Intravenous	0.79 ± 0.11 L/h/kg	Humans	[13]
Metabolism	-	Hepatic	Humans	[1]
Excretion	-	Renal	Humans	[1]

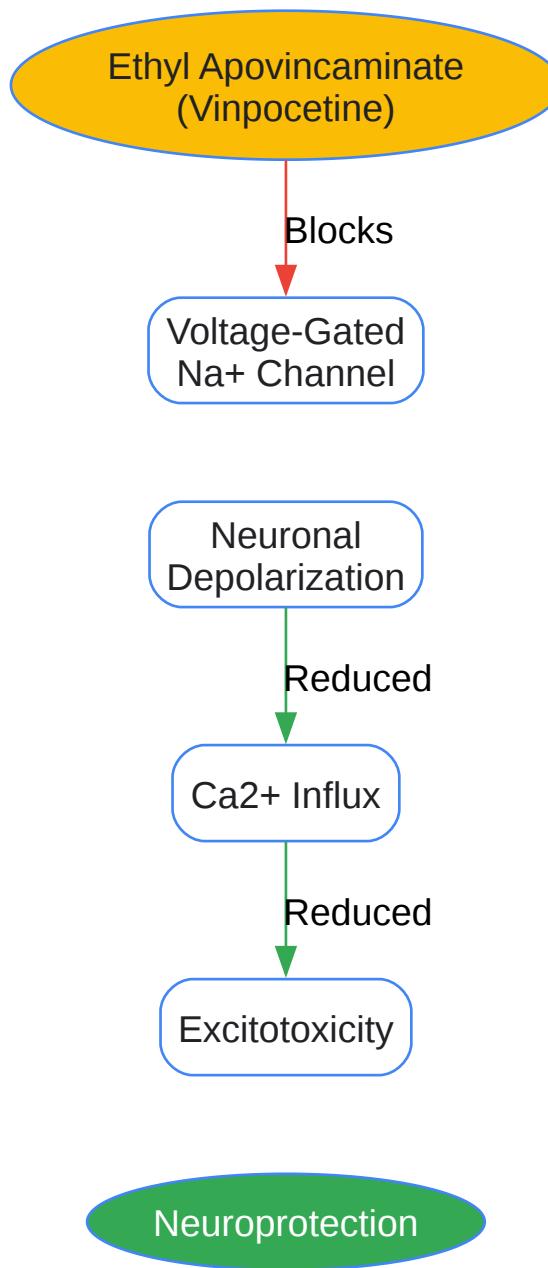

Ethyl apovincaminate is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver.[\[14\]](#) Its main active metabolite is apovincaminic acid (AVA).[\[14\]](#) The parent compound is highly protein-bound in tissues.[\[12\]](#) Notably, unchanged vincocetine is not detected in the urine.[\[12\]](#) The presence of vincocetine in the cerebrospinal fluid confirms its ability to cross the blood-brain barrier.[\[3\]](#)[\[13\]](#)

Mechanism of Action

Ethyl apovincaminate exhibits a multi-target mechanism of action, contributing to its diverse pharmacological effects.[\[3\]](#)

Phosphodiesterase-1 (PDE-1) Inhibition

A primary mechanism is the inhibition of phosphodiesterase type 1 (PDE-1).^{[1][15][16]} PDE-1 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE-1, vinpocetine increases the intracellular levels of these second messengers.^{[15][16]}

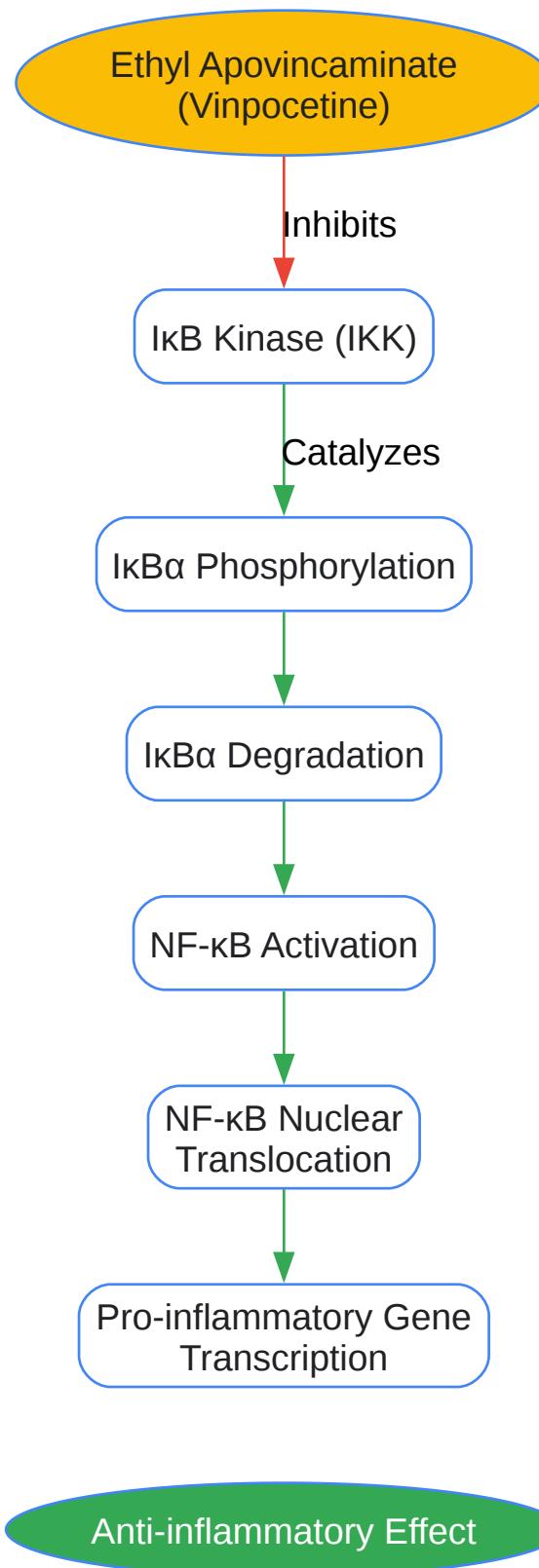

[Click to download full resolution via product page](#)

Caption: **Ethyl apovincamate** inhibits PDE-1, leading to increased cAMP and cGMP levels.

This elevation in cyclic nucleotides leads to several downstream effects, including the relaxation of vascular smooth muscle, resulting in increased cerebral blood flow and improved oxygen and glucose utilization in the brain.^{[5][15][17]}

Voltage-Gated Sodium Channel Blockade

Ethyl apovincamate has been shown to block voltage-gated sodium channels.^[1] This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability and subsequent calcium influx, which can lead to excitotoxicity.^[1]


[Click to download full resolution via product page](#)

Caption: Blockade of sodium channels by **ethyl apovincamine** reduces excitotoxicity.

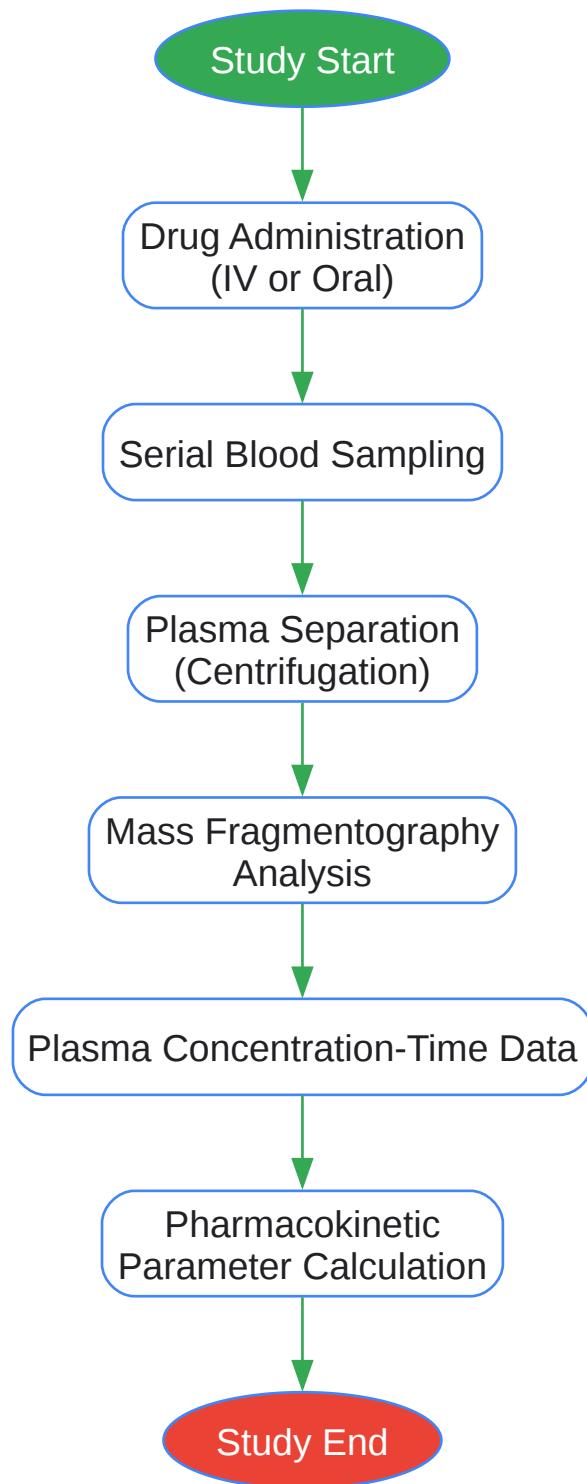
Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition

Recent studies have revealed a potent anti-inflammatory role for **ethyl apovincamine**.^{[3][16]} It directly inhibits the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-

kappa B (NF-κB) signaling pathway.[\[1\]](#)[\[3\]](#)[\[16\]](#) By inhibiting IKK, vinpocetine prevents the degradation of I κ B α , the inhibitory protein of NF-κB.[\[1\]](#)[\[3\]](#) This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: **Ethyl apovincaminate** exerts anti-inflammatory effects by inhibiting the IKK/NF- κ B pathway.


Experimental Protocols

Determination of Pharmacokinetics in Humans

Objective: To determine the pharmacokinetic parameters of **ethyl apovincaminate** after oral and intravenous administration.

Methodology (based on Vereczkey & Czira, 1979):

- Subjects: Healthy human volunteers.
- Drug Administration:
 - Intravenous (IV): A single dose of **ethyl apovincaminate** is administered via IV injection.
 - Oral (PO): A single oral dose of **ethyl apovincaminate** is administered.
- Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
- Plasma Separation: Plasma is separated from the blood samples by centrifugation.
- Drug Concentration Analysis: The concentration of **ethyl apovincaminate** in the plasma samples is determined using mass fragmentography.
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance rate. Bioavailability is calculated by comparing the area under the concentration-time curve (AUC) after oral and IV administration.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the pharmacokinetics of **ethyl apovincaminate**.

In Vitro IKK Inhibition Assay

Objective: To determine the direct inhibitory effect of **ethyl apovincaminate** on IKK activity.

Methodology (conceptual, based on descriptions of its action):

- Enzyme and Substrate: Recombinant human IKK β is used as the enzyme. A synthetic peptide corresponding to the I κ B α phosphorylation site (e.g., GST-I κ B α) is used as the substrate.
- Reaction Mixture: The reaction is carried out in a buffer containing ATP (radiolabeled with γ -³²P), the IKK β enzyme, the GST-I κ B α substrate, and varying concentrations of **ethyl apovincaminate** or a vehicle control.
- Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
- Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer).
- Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-I κ B α .
- Quantification: The intensity of the bands corresponding to phosphorylated GST-I κ B α is quantified to determine the extent of IKK β activity in the presence of different concentrations of **ethyl apovincaminate**. The IC₅₀ value is then calculated.

Clinical Applications and Efficacy

Ethyl apovincaminate has been investigated for its therapeutic potential in a range of neurological and cerebrovascular conditions.

Cerebrovascular Disorders

Clinical studies have suggested that **ethyl apovincaminate** can improve cerebral blood flow and metabolism, making it a treatment option for cerebrovascular disorders such as stroke and cerebral arteriosclerosis.^{[1][5]} In patients with chronic cerebral dysfunction, treatment with

vinpocetine was associated with significant improvements on the Clinical Global Impression (CGI) and Sandoz Clinical Assessment-Geriatric (SCAG) scales compared to placebo.[\[18\]](#)

Cognitive Impairment and Dementia

Ethyl apovincaminate has been widely studied for its nootropic effects. Some clinical trials have reported improvements in memory and cognitive function in older adults with memory problems.[\[1\]](#)[\[19\]](#) However, a Cochrane review concluded that the evidence for a beneficial effect of vinpocetine on patients with dementia is inconclusive, citing the need for larger, well-designed studies.[\[17\]](#)[\[20\]](#)

Other Potential Applications

Preclinical and some clinical evidence suggest potential benefits in other areas, including:

- Hearing loss: A phase II clinical study investigated its use in the prevention and recovery of acquired hearing loss.[\[1\]](#)
- Anti-inflammatory conditions: Due to its IKK/NF-κB inhibitory activity, it is being explored for various inflammatory diseases.[\[3\]](#)
- Cardiovascular health: It may have a role in antagonizing vascular remodeling and atherosclerosis.[\[3\]](#)

Safety and Regulatory Status

Ethyl apovincaminate is generally considered to have a good safety profile with few reported side effects at therapeutic doses.[\[3\]](#) Potential adverse effects include flushing, nausea, dizziness, and transient changes in blood pressure.[\[1\]](#) However, its use during pregnancy may be harmful.[\[1\]](#)

In the United States, the FDA has stated that vinpocetine does not meet the definition of a dietary supplement and is an unapproved new drug.[\[1\]](#) Despite this, it remains widely available in dietary supplement products.[\[1\]](#) In many other countries, it is a prescription medication.[\[4\]](#)

Conclusion

Ethyl apovincamine is a pharmacologically complex molecule with a well-defined chemical structure and multiple mechanisms of action. Its ability to enhance cerebral blood flow through PDE-1 inhibition, provide neuroprotection via sodium channel blockade, and exert potent anti-inflammatory effects by targeting the IKK/NF- κ B pathway underscores its therapeutic potential. While its efficacy in treating cognitive impairment and dementia requires further robust clinical investigation, its established use in cerebrovascular disorders and emerging applications in inflammatory conditions make it a subject of continued interest for researchers and drug development professionals. A thorough understanding of its technical aspects, from synthesis to its intricate signaling pathway interactions, is crucial for unlocking its full therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vinpocetine | 42971-09-5 [chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. Ethyl apovincamine | C22H26N2O2 | CID 105066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 9. The synthesis of ethyl apovincamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]
- 11. EP2168963A1 - Process for the preparation of vinpocetine and apovincamine - Google Patents [patents.google.com]

- 12. Pharmacokinetics of vincocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of vincocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mskcc.org [mskcc.org]
- 16. pnas.org [pnas.org]
- 17. Vincocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A double-blind placebo controlled evaluation of the safety and efficacy of vincocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Insufficient evidence of benefits of vincocetine for people with dementia | Cochrane [cochrane.org]
- To cite this document: BenchChem. [Ethyl Apovincamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200246#what-is-ethyl-apovincamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com